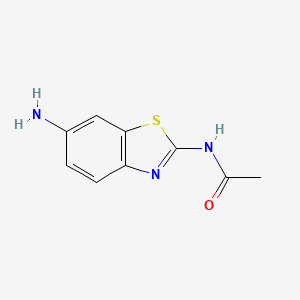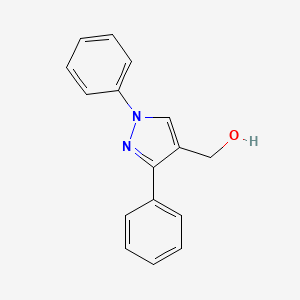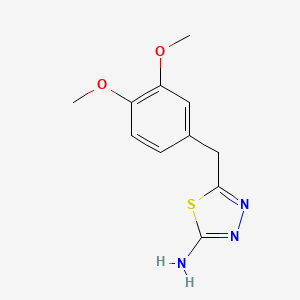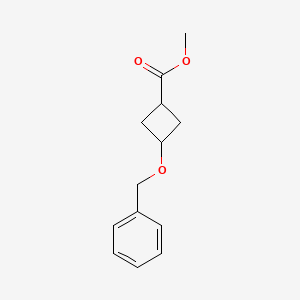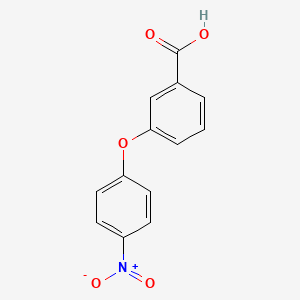
3-(4-硝基苯氧基)苯甲酸
概述
描述
Synthesis Analysis
The synthesis of related compounds involves the formation of benzoic acid derivatives with nitrophenyl functionalities. For instance, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex is described, involving multiple characterization techniques such as FT-IR, NMR, and X-ray diffraction . These methods are likely applicable to the synthesis of "3-(4-Nitrophenoxy)benzoic acid" and would be essential for confirming the structure and purity of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Nitrophenoxy)benzoic acid" is characterized by the presence of nitrophenyl groups which can influence the overall geometry and electronic distribution. X-ray diffraction studies reveal that these compounds can adopt different conformations and crystalline structures, such as dimers and polymorphs, due to variations in hydrogen bonding and pi-pi stacking interactions . The molecular structure of "3-(4-Nitrophenoxy)benzoic acid" would also be expected to show such variations, which could be analyzed using similar X-ray crystallography techniques.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives with nitrophenyl groups can be influenced by the presence of these electron-withdrawing groups. The nitro group can activate the phenyl ring towards further substitution reactions. The provided papers do not detail specific reactions of "3-(4-Nitrophenoxy)benzoic acid," but studies on similar compounds show that they can form complexes with metals and exhibit different conformations depending on the substituents and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl benzoic acid derivatives are characterized by their ability to form hydrogen bonds and engage in pi-pi interactions, which can lead to the formation of various polymorphic forms . These interactions also influence the solubility and melting points of the compounds. The presence of the nitro group can also affect the acidity of the benzoic acid moiety, potentially making it a stronger acid compared to unsubstituted benzoic acid. The magnetic properties of these compounds can also be of interest, as seen in the study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, which shows antiferromagnetic behavior at lower temperatures .
科学研究应用
合成和材料性质
衍生物3,5-双(4-硝基苯氧基)苯甲酸(35BNPBA)用于合成聚酰亚胺薄膜。这些薄膜具有高透明度、紫外吸收、优异的疏水性能,以及拉伸强度在15到56 MPa范围内。高纯度3,5-双(4-氨基苯氧基)苯甲酸(35BAPBA)的熔点为245.8 ℃ (Xu Yong-fen, 2012)。
环境应用
在环境化学中,3-(4-硝基苯氧基)苯甲酸与苯甲酸的水相硝化反应研究相关。这一过程对于理解有机化合物的环境命运和硝基副产物的形成具有重要意义 (Hao Tang, Yiyi Wei, Jonathan E. Thompson, 2013)。
光致发光和配位化合物
4-苄氧基苯甲酸衍生物,包括3-硝基-4-苄氧基苯甲酸,已用于合成镧系配位化合物。该研究探讨了电子吸引和电子供给基团对这些化合物的发光性能的影响 (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010)。
化学传感和检测
Fe3O4磁性微球作为过氧化物酶类似物,可以通过苯甲酸激活,用于H2O2相关系统中的荧光检测。该方法在检测与产生或消耗H2O2的反应相关的各种分析物方面显示出潜力 (Yun-Peng Shi, P. Su, Yingying Wang, Yi Yang, 2014)。
安全和危害
属性
IUPAC Name |
3-(4-nitrophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHRSGYGNEWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306451 | |
| Record name | 3-(4-Nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)benzoic acid | |
CAS RN |
27237-21-4 | |
| Record name | 3-(4-Nitrophenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27237-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

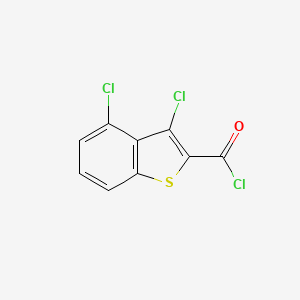
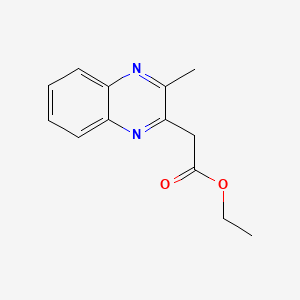
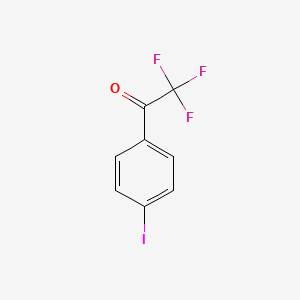
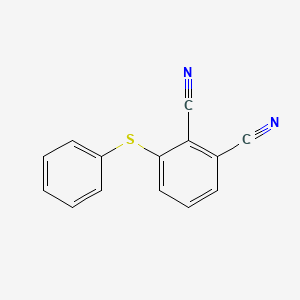
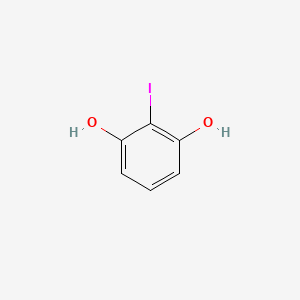
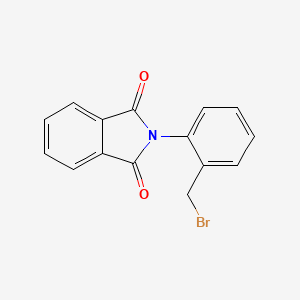
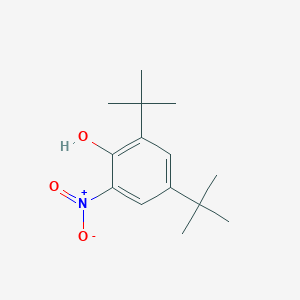
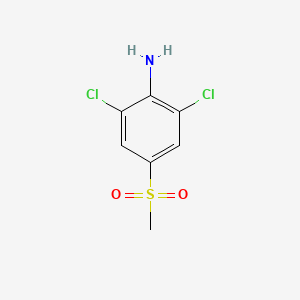
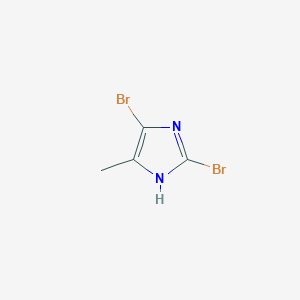
![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)
